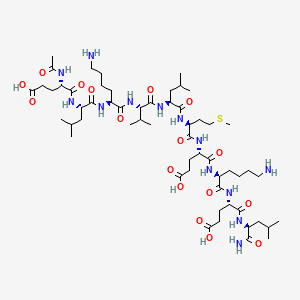

RAGE antagonist peptide

Description

Properties

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H101N13O17S/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCWJIBXKJZZLN-RBQIHDOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H101N13O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1272.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RAGE antagonist peptide mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of RAGE Antagonist Peptides

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Receptor for Advanced Glycation End products (RAGE) is a multiligand transmembrane receptor of the immunoglobulin superfamily critically implicated in the pathogenesis of a wide range of inflammatory diseases, including diabetes, neurodegenerative disorders, and cancer. Its activation by diverse ligands such as Advanced Glycation End products (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1) triggers a cascade of intracellular signaling events, leading to sustained cellular dysfunction and tissue damage. RAGE antagonist peptides represent a promising therapeutic strategy, designed to competitively inhibit the ligand-RAGE interaction, thereby abrogating downstream pathological signaling. This document provides a detailed overview of the RAGE signaling axis, the mechanism of action of antagonist peptides, quantitative efficacy data, and key experimental protocols for their evaluation.

The RAGE Receptor and Signaling Pathway

RAGE is composed of an extracellular region with three immunoglobulin-like domains (V, C1, and C2), a single transmembrane helix, and a short, highly charged cytoplasmic tail essential for signal transduction. The V-domain is the primary binding site for most RAGE ligands.[1]

Ligand engagement with RAGE initiates a complex signaling cascade, primarily activating transcription factors like Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of numerous pro-inflammatory genes.[2] Key downstream pathways include the Mitogen-Activated Protein Kinase (MAPK) family (ERK1/2, p38), PI3K/Akt, and JAK/STAT.[3] This sustained activation creates a positive feedback loop, as NF-κB also promotes the upregulation of RAGE itself, amplifying the inflammatory response.[2]

Figure 1: RAGE Ligand-Induced Signaling Pathway.

Mechanism of Action of RAGE Antagonist Peptides

RAGE antagonist peptides are typically short synthetic peptides derived from the structure of native RAGE ligands, such as S100P or HMGB1.[4] The core mechanism of action is competitive antagonism . These peptides are designed to mimic the RAGE-binding domain of the natural ligand, allowing them to bind to the V-domain of the RAGE receptor. By occupying this binding site, the antagonist peptide sterically hinders the natural ligands from docking with the receptor, effectively preventing the initiation of the downstream inflammatory signaling cascade.

A well-characterized example is the RAGE Antagonist Peptide (RAP), with the sequence Ac-ELKVLMEKEL-amide, derived from S100P. This peptide blocks the binding of multiple ligands, including S100P, S100A4, and HMGB-1, demonstrating broad-spectrum inhibitory activity.

Figure 2: Competitive Antagonism at the RAGE V-Domain.

Quantitative Data on RAGE Inhibitor Efficacy

Quantitative assessment of inhibitor potency is crucial for drug development. The efficacy of RAGE antagonists is typically determined using binding assays to measure affinity (Kd) and inhibition constants (Ki or IC50), and cell-based assays to quantify the inhibition of downstream signaling.

Table 1: In Vitro Efficacy of this compound (RAP)

| Assay Type | Ligand(s) Inhibited | Antagonist | Concentration / IC50 | Source(s) |

|---|---|---|---|---|

| RAGE-Ligand Binding ELISA | S100P, S100A4, HMGB-1 | RAP (Ac-ELKVLMEKEL-amide) | 10 µM (near-complete inhibition) | |

| RAGE-Ligand Binding Assay | S100P, S100A4, HMGB-1 | RAP (Ac-ELKVLMEKEL-amide) | ~2 µM |

| NF-κB Reporter Assay | RAGE-dependent activation | RAP (Ac-ELKVLMEKEL-amide) | ~2 µM | |

Table 2: Binding Affinities and Potencies of Other RAGE Inhibitors (for comparison)

| Inhibitor Class | Inhibitor | Target Interaction | Affinity (Kd) / IC50 | Source(s) |

|---|---|---|---|---|

| Native Ligand | Soluble Aβ₁₋₄₀ | RAGE Binding | Kd = ~75 nM | |

| Glycosaminoglycan | Heparin | RAGE Binding | Kd = 3.1 nM | |

| Glycosaminoglycan | GM-1111 | RAGE-HMGB-1 Binding | IC50 = 80 nM | |

| Glycosaminoglycan | GM-1111 | RAGE-S100B Binding | IC50 = 275 nM |

| Glycosaminoglycan | GM-1111 | RAGE-CML Binding | IC50 = 413 nM | |

Key Experimental Protocols

Evaluating the efficacy of RAGE antagonist peptides requires a multi-tiered approach, from cell-free binding assays to complex in vivo models.

RAGE-Ligand Binding Inhibition ELISA

This assay quantifies the ability of an antagonist peptide to block the physical interaction between RAGE and a specific ligand.

Methodology:

-

Plate Coating: 96-well ELISA plates are coated overnight at 4°C with 1-5 µg/mL of recombinant soluble RAGE (sRAGE) in a coating buffer (e.g., PBS, pH 7.4).

-

Washing & Blocking: Plates are washed three times with wash buffer (e.g., PBS with 0.05% Tween-20). Non-specific binding sites are blocked for 1-2 hours at room temperature with a blocking buffer (e.g., 3% BSA in PBS).

-

Inhibition Reaction: The antagonist peptide is serially diluted to the desired concentrations. A fixed, predetermined concentration of the RAGE ligand (e.g., 100 ng/mL HMGB-1 or S100P) is mixed with the peptide dilutions and added to the sRAGE-coated wells. The plate is incubated for 2 hours at 37°C. Control wells receive the ligand without any peptide.

-

Detection: Plates are washed. A primary antibody specific to the ligand (e.g., anti-HMGB-1) is added and incubated for 1 hour. After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour.

-

Signal Development: Plates are washed thoroughly. TMB (3,3’,5,5’-Tetramethylbenzidine) substrate is added, and the reaction is allowed to develop in the dark for 15-30 minutes. The reaction is stopped with 2N H₂SO₄.

-

Data Acquisition: The optical density is read at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the control wells, and IC50 values are determined from the dose-response curve.

Figure 3: Experimental Workflow for a RAGE Inhibition ELISA.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the functional consequence of RAGE inhibition by quantifying the activity of the downstream transcription factor NF-κB.

Methodology:

-

Cell Culture & Transfection: A suitable cell line expressing RAGE (e.g., pancreatic cancer cells like MPanc96 or glioma cells) is cultured to ~80% confluency. Cells are transiently co-transfected with two plasmids:

-

An NF-κB reporter vector containing the firefly luciferase gene driven by a promoter with multiple NF-κB response elements.

-

A control vector containing the Renilla luciferase gene under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.

-

-

Treatment: 24 hours post-transfection, the culture medium is replaced. Cells are pre-treated for 1 hour with various concentrations of the this compound or vehicle control.

-

Stimulation: Cells are then stimulated with a known RAGE ligand (e.g., 100 ng/mL S100P) for 6-24 hours to activate the RAGE/NF-κB pathway.

-

Cell Lysis: The medium is removed, and cells are washed with PBS. A passive lysis buffer is added to lyse the cells and release the luciferases.

-

Luminometry: The lysate is transferred to a luminometer plate. Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The fold-change in NF-κB activity is calculated relative to unstimulated control cells. The inhibitory effect of the peptide is determined by comparing ligand-stimulated activity in the presence and absence of the peptide.

In Vivo Tumor Growth Model (Orthotopic Pancreatic Cancer)

This protocol evaluates the therapeutic efficacy of a this compound in a disease-relevant animal model.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., nude mice) are used.

-

Cell Preparation: A human pancreatic cancer cell line (e.g., Panc-1) engineered to express a reporter like luciferase (for in vivo imaging) is cultured, harvested, and resuspended in a sterile solution like PBS or Matrigel.

-

Orthotopic Implantation: Mice are anesthetized, and a small abdominal incision is made to expose the pancreas. A small volume (20-50 µL) of the cell suspension (e.g., 1x10⁶ cells) is carefully injected into the pancreas. The incision is then sutured.

-

Tumor Establishment: Tumors are allowed to establish for 7-10 days. Tumor growth can be monitored non-invasively via bioluminescence imaging after intraperitoneal injection of luciferin.

-

Treatment Protocol: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives the this compound (e.g., 100 µg per dose) via a systemic route (e.g., intraperitoneal or intravenous injection) daily or on an alternating day schedule. The control group receives a vehicle or a scrambled peptide control.

-

Monitoring and Endpoints:

-

Tumor Growth: Tumor volume is monitored weekly using bioluminescence imaging.

-

Metastasis: At the end of the study, organs such as the liver, lungs, and lymph nodes are harvested to assess for metastatic lesions, which can also be quantified by bioluminescence of the excised organs.

-

Survival: A separate cohort of animals may be used for a survival study, where the endpoint is the date of euthanasia due to tumor burden.

-

-

Data Analysis: Tumor growth curves are plotted, and statistical comparisons are made between treatment and control groups. Metastatic burden and survival curves (Kaplan-Meier) are also statistically analyzed.

Conclusion and Future Directions

RAGE antagonist peptides function through a direct and specific mechanism of competitive inhibition at the primary ligand-binding site of the receptor. This action effectively decouples the presence of pro-inflammatory ligands from the activation of downstream signaling pathways like NF-κB. Quantitative data from in vitro assays confirm their ability to disrupt these interactions at low micromolar concentrations, and in vivo studies demonstrate their therapeutic potential in complex disease models. The experimental protocols outlined herein provide a robust framework for the continued discovery and validation of novel RAGE-targeting therapeutics. Future work will likely focus on improving peptide stability, bioavailability, and delivery to target tissues to translate the clear preclinical promise of this therapeutic strategy into clinical reality.

References

- 1. researchgate.net [researchgate.net]

- 2. Receptor for AGEs (RAGE) as mediator of NF-kB pathway activation in neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]

- 4. S100P-DERIVED RAGE ANTAGONISTIC PEPTIDE (RAP) REDUCES TUMOR GROWTH AND METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of RAGE Antagonist Peptides: A Technical Guide

The Receptor for Advanced Glycation End Products (RAGE) has emerged as a critical therapeutic target in a multitude of chronic diseases driven by inflammation. As a pattern recognition receptor, RAGE is implicated in the pathogenesis of diabetes, neurodegenerative disorders, cardiovascular disease, and cancer. Its activation by a diverse array of ligands triggers a cascade of pro-inflammatory signaling. This has spurred the development of antagonists to block this interaction, with peptide-based inhibitors showing significant promise. This technical guide provides an in-depth overview of the discovery, mechanism, and validation of RAGE antagonist peptides for researchers and drug development professionals.

The RAGE Receptor and Its Signaling Axis

RAGE is a transmembrane receptor belonging to the immunoglobulin superfamily, first identified by its ability to bind advanced glycation end products (AGEs).[1][2] Its structure consists of an extracellular region with three immunoglobulin-like domains (V, C1, and C2), a single transmembrane helix, and a short cytoplasmic tail essential for signal transduction.[1][3][4] The V-domain is the primary binding site for most RAGE ligands.

Upon engagement by ligands such as AGEs, S100/calgranulin family proteins (like S100P and S100A4), high mobility group box 1 (HMGB1), and amyloid-β peptide, RAGE activates multiple downstream signaling pathways. This activation leads to the stimulation of MAP kinases (ERK1/2, p38, JNK), phosphoinositide 3-kinase (PI3K)/Akt, and the JAK/STAT pathway. A central consequence of RAGE signaling is the activation of the transcription factor nuclear factor-kappa B (NF-κB), which upregulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules, creating a positive feedback loop that sustains chronic inflammation.

Discovery and Mechanism of RAGE Antagonist Peptides

The development of RAGE inhibitors aims to block the initial ligand-receptor interaction, thereby preventing downstream inflammatory signaling. Peptide-based antagonists have emerged as a viable strategy, often designed based on the structure of RAGE's natural ligands.

A prominent example is the RAGE Antagonist Peptide (RAP) , a small peptide derived from the structure of the S100P protein. RAP functions as a competitive antagonist, binding to RAGE and preventing its interaction with key ligands, including S100P, S100A4, and HMGB1. Similarly, peptides derived from the C-terminal motif of HMGB1 have been shown to bind RAGE and inhibit the RAGE-HMGB1 interaction, effectively suppressing tumor cell invasion and metastasis.

The primary mechanism of action for these peptides is the steric hindrance of the ligand-binding V-domain on the RAGE receptor. By occupying this critical site, the peptides prevent the conformational changes and receptor clustering required for signal transduction.

Quantitative Analysis of RAGE Antagonist Peptides

The efficacy of RAGE antagonist peptides is determined through various quantitative assays. These studies measure the peptide's ability to inhibit ligand binding and subsequent cellular responses. While comprehensive comparative data is often distributed across multiple studies, key parameters include binding affinity (Kd) and the half-maximal inhibitory concentration (IC50).

| Peptide/Inhibitor | Target Interaction | Method | Result | Reference |

| RAP (Ac-ELKVLMEKEL-amide) | S100P, S100A4, HMGB1 binding to RAGE | ELISA, NF-κB Reporter Assay | Inhibition at micromolar concentrations | |

| HMGB1-derived peptide (residues 150-183) | HMGB1 binding to RAGE | In vitro competition assay | Successfully competes with HMGB1 binding | |

| GM-1111 (semisynthetic glycosaminoglycan) | RAGE binding to CML, S100B, HMGB-1 | Binding Assay | IC50: 413 nM (CML), 275 nM (S100B), 80 nM (HMGB-1) | |

| FPS-ZM1 (small molecule) | RAGE binding to HMGB1, S100B | Surface Plasmon Resonance (SPR) | Ki: 148 nM (HMGB1), 230 nM (S100B) | |

| Soluble Aβ1-40 | RAGE | Binding Assay | Kd: ~75 nM |

Note: Data is compiled from various sources and methodologies may differ. This table is for illustrative purposes.

Experimental Protocols for Discovery and Validation

The development pipeline for RAGE antagonist peptides involves a series of rigorous in vitro and in vivo experiments to establish binding, mechanism of action, and therapeutic efficacy.

In Vitro Binding Assays

-

ELISA-Based Binding Assay: This method is used to confirm the interaction between RAGE and its ligands and to screen for inhibitory peptides.

-

Coating: Purified soluble RAGE (sRAGE) is coated onto ELISA plate wells.

-

Blocking: Non-specific binding sites are blocked using a solution like 1% BSA.

-

Incubation: A specific RAGE ligand (e.g., S100P, HMGB1) is added to the wells, either alone or pre-incubated with varying concentrations of the antagonist peptide.

-

Detection: A primary antibody specific to the ligand is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Quantification: A substrate is added, and the resulting colorimetric change is measured. A reduction in signal in the presence of the peptide indicates inhibition of binding.

-

-

Surface Plasmon Resonance (SPR): SPR is employed to determine the kinetics and affinity of the peptide-RAGE interaction.

-

Immobilization: Recombinant sRAGE is immobilized on a sensor chip.

-

Injection: The antagonist peptide is flowed over the chip at various concentrations.

-

Measurement: The change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time.

-

Analysis: Association (k_on), dissociation (k_off), and equilibrium dissociation (K_d) constants are calculated from the sensorgrams.

-

Cell-Based Functional Assays

-

NF-κB Reporter Assay: This assay quantifies the inhibition of RAGE-mediated intracellular signaling.

-

Transfection: A cell line (e.g., a cancer cell line expressing RAGE) is transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Treatment: Cells are pre-treated with the antagonist peptide for a specified time.

-

Stimulation: A RAGE ligand (e.g., HMGB1) is added to activate the RAGE pathway.

-

Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luminescence indicates that the peptide has inhibited RAGE-induced NF-κB activation.

-

In Vivo Efficacy Models

-

Tumor Growth and Metastasis Models: The therapeutic potential of RAGE antagonist peptides is often tested in animal models of cancer.

-

Implantation: Cancer cells (e.g., pancreatic or glioma cells) are implanted orthotopically into immune-deficient mice.

-

Treatment: Once tumors are established, mice are treated systemically (e.g., via intraperitoneal injection) with the this compound or a vehicle control.

-

Monitoring: Tumor growth is monitored over time, often using bioluminescence imaging if the cancer cells express a luciferase reporter.

-

Endpoint Analysis: At the end of the study, tumors and relevant organs (e.g., lungs, liver) are harvested to assess primary tumor size and the extent of metastasis.

-

Conclusion and Future Directions

The discovery and development of RAGE antagonist peptides represent a highly promising therapeutic strategy for a wide range of inflammatory diseases and cancers. Peptides like RAP have demonstrated the ability to effectively block the binding of multiple RAGE ligands, leading to the inhibition of pro-inflammatory signaling and tangible therapeutic benefits in preclinical models.

Future research will focus on optimizing peptide characteristics, such as stability, bioavailability, and delivery methods, to enhance their clinical translatability. The detailed experimental protocols and quantitative data outlined in this guide provide a foundational framework for scientists and researchers dedicated to advancing this important class of therapeutics. As our understanding of the RAGE axis deepens, peptide-based inhibitors will undoubtedly remain at the forefront of efforts to combat RAGE-mediated pathologies.

References

RAGE Antagonist Peptides: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily implicated in the pathogenesis of a range of chronic inflammatory and neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS).[1][2] RAGE activation, triggered by ligands such as advanced glycation end products (AGEs), S100 proteins, and amyloid-beta (Aβ), initiates a cascade of downstream signaling events that contribute to sustained inflammation, oxidative stress, and neuronal damage.[2][3] Consequently, the RAGE signaling pathway has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of RAGE antagonist peptides, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows to support ongoing research and drug development efforts in neurodegenerative diseases.

The Role of RAGE in Neurodegeneration

RAGE is expressed on various cell types in the central nervous system (CNS), including neurons, microglia, astrocytes, and endothelial cells.[1] Its engagement with ligands, which are often upregulated in the context of neurodegenerative diseases, leads to the activation of multiple intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (p38 and ERK1/2). This activation results in the production of pro-inflammatory cytokines and chemokines, increased oxidative stress, and a feed-forward loop that further upregulates RAGE expression, thus amplifying the inflammatory response.

In Alzheimer's disease, RAGE has been shown to mediate the influx of circulating Aβ across the blood-brain barrier (BBB) into the brain and to contribute to Aβ-induced microglial activation and neuroinflammation. In Parkinson's disease models, RAGE inhibition has been demonstrated to protect dopaminergic neurons from cell death. Similarly, in models of ALS, RAGE antagonism has shown therapeutic potential.

RAGE Antagonist Peptides: Mechanism of Action

RAGE antagonist peptides are designed to competitively inhibit the interaction between RAGE and its various ligands. By binding to the V-domain of RAGE, the primary ligand-binding site, these peptides prevent the conformational changes required for receptor activation and downstream signaling. This blockade of ligand binding effectively dampens the pro-inflammatory cascade initiated by RAGE activation.

One of the well-characterized RAGE antagonist peptides is a small peptide derived from the structure of the S100P protein, often referred to as RAGE Antagonistic Peptide (RAP). RAP has been shown to inhibit the binding of multiple RAGE ligands, including S100P, S100A4, and HMGB1. Another notable RAGE antagonist is FPS-ZM1, a small molecule inhibitor that also targets the V-domain of RAGE and has demonstrated efficacy in preclinical models of Alzheimer's disease.

Quantitative Data on RAGE Antagonist Peptides

The following tables summarize key quantitative data for RAGE ligands and antagonist peptides from various studies. This information is crucial for designing and interpreting experiments.

Table 1: Binding Affinities of RAGE Ligands

| Ligand | Binding Affinity (Kd/Ki) | Cell/Assay Type | Reference |

| Amyloid-β (Aβ)1-40 | ~75 nM (Kd) | Cell-free assay with 125I-labeled Aβ | |

| S100B | Not specified | Entropically mediated, Ca2+-dependent | |

| Methylglyoxal-derived hydroimidazolones (MG-H1) | Nanomolar range | V-domain of RAGE |

Table 2: Efficacy of RAGE Antagonist Peptides and Small Molecules

| Antagonist | IC50/Ki | In Vitro/In Vivo Model | Key Findings | Reference |

| FPS-ZM1 | ~25 nM (Ki for blocking Aβ binding) | In vitro and in APPsw/0 mice | Inhibited Aβ influx into the brain, reduced β-secretase activity, suppressed neuroinflammation, and improved cognitive performance. | |

| Azeliragon (TTP488) | ~500 nM (IC50 for inhibiting sRAGE-Aβ1-42 binding) | Phase 3 clinical trials for mild AD | Showed some evidence of positive benefit at lower doses in Phase 2 studies. | |

| RAGE Antagonistic Peptide (RAP) (ELKVLMEKEL) | Micromolar concentrations | In vitro and in vivo cancer models | Inhibited RAGE-ligand interaction and reduced NF-κB activation. | |

| RP1 | Not specified | APP/PS1 mouse model of AD | Intranasal delivery improved memory impairment and reduced Aβ burden. | |

| Peptoids (JPT1, JPT1a) | JPT1: 78 ± 17 nM (Kd)JPT1a: 58 ± 12 nM (Kd) | Solution equilibrium binding assay | Attenuated LPS-induced pro-inflammatory cytokine production. |

Table 3: In Vivo Efficacy of FPS-ZM1 in an Alzheimer's Disease Mouse Model

| Treatment Group | Aβ40 Reduction (Cortex) | Aβ42 Reduction (Cortex) | Aβ40 Reduction (Hippocampus) | Aβ42 Reduction (Hippocampus) | Reference |

| FPS-ZM1 treated APPsw/0 mice | 60% - 80% | 60% - 80% | 60% - 80% | 60% - 80% | |

| FPS2 (non-BBB penetrating) treated APPsw/0 mice | 30% - 40% | 30% - 40% | 30% - 40% | 30% - 40% |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in RAGE antagonist peptide research.

RAGE-Ligand Binding ELISA

This assay is used to quantify the binding of a ligand to RAGE and to assess the inhibitory potential of antagonist peptides.

Materials:

-

Recombinant soluble RAGE (sRAGE)

-

Biotinylated RAGE ligand (e.g., Aβ, S100B)

-

This compound (test compound)

-

96-well microplate

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP

-

TMB Substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well microplate with sRAGE (e.g., 1-5 µg/mL in Coating Buffer) overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Inhibitor Incubation: Add serial dilutions of the this compound to the wells.

-

Ligand Binding: Add a constant concentration of the biotinylated RAGE ligand to each well and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Development: Add TMB Substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the antagonist peptide and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the activation of the NF-κB signaling pathway in response to RAGE ligation and its inhibition by antagonist peptides.

Materials:

-

Microglial or other RAGE-expressing cells (e.g., HEK293 cells transfected with RAGE)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium

-

RAGE ligand (e.g., Aβ, S100B)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed the RAGE-expressing cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

-

Treatment: Pre-treat the cells with various concentrations of the this compound for 1 hour.

-

Stimulation: Stimulate the cells with a RAGE ligand (e.g., 1 µM Aβ) for 6-24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in NF-κB activity relative to the unstimulated control and determine the inhibitory effect of the antagonist peptide.

In Vivo Administration of RAGE Antagonist Peptides in Mouse Models

This protocol outlines the general procedure for administering RAGE antagonist peptides to mouse models of neurodegenerative diseases.

Materials:

-

Transgenic mouse model of a neurodegenerative disease (e.g., APP/PS1 for Alzheimer's disease)

-

This compound

-

Vehicle (e.g., sterile saline or PBS)

-

Administration equipment (e.g., intraperitoneal injection needles, oral gavage needles, or intranasal delivery device)

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the start of the experiment.

-

Peptide Preparation: Dissolve the this compound in the appropriate vehicle at the desired concentration. Ensure the solution is sterile.

-

Administration: Administer the peptide to the mice via the chosen route. Common routes include:

-

Intraperitoneal (i.p.) injection: Typically used for systemic delivery. Dosages can range from 1-10 mg/kg.

-

Oral gavage: For testing oral bioavailability.

-

Intranasal delivery: To bypass the blood-brain barrier and for direct CNS delivery.

-

-

Treatment Schedule: Administer the peptide according to a pre-determined schedule (e.g., daily, every other day) for a specified duration (e.g., several weeks to months).

-

Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.

-

Behavioral Testing: At the end of the treatment period, perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

-

Tissue Collection: Euthanize the animals and collect brain tissue for biochemical and histological analysis (e.g., Aβ plaque load, microglial activation, cytokine levels).

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the RAGE signaling pathway and a typical experimental workflow for this compound research.

RAGE Signaling Pathway in Neuroinflammation

Caption: RAGE signaling cascade in neuroinflammation.

Experimental Workflow for this compound Development

Caption: Workflow for this compound development.

Conclusion and Future Directions

The growing body of evidence supporting the role of RAGE in the pathophysiology of neurodegenerative diseases has established it as a key therapeutic target. RAGE antagonist peptides offer a promising strategy to mitigate the chronic neuroinflammation that drives disease progression. This technical guide provides a foundational resource for researchers in the field, consolidating critical data and methodologies to facilitate the design and execution of future studies. Further research is warranted to optimize the pharmacokinetic properties of RAGE antagonist peptides, including their ability to cross the blood-brain barrier, and to fully elucidate their long-term efficacy and safety in more complex preclinical models. The continued development of potent and specific RAGE antagonists holds significant promise for the development of novel disease-modifying therapies for Alzheimer's, Parkinson's, and other devastating neurodegenerative disorders.

References

- 1. Regulation of Receptor for Advanced Glycation End Products (RAGE) Ectodomain Shedding and Its Role in Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. JCI - A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease [jci.org]

A Technical Guide to RAGE Antagonist Peptides in Cancer Progression Models

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Receptor for Advanced Glycation End Products (RAGE) and the therapeutic potential of RAGE antagonist peptides in oncology. It covers the core signaling pathways, preclinical data from various cancer models, and detailed experimental protocols relevant to the field.

The RAGE Axis: A Key Driver in Cancer Progression

The Receptor for Advanced Glycation End Products (RAGE) is a multi-ligand transmembrane receptor belonging to the immunoglobulin superfamily.[1] While expressed at low levels in most healthy adult tissues, its upregulation is a hallmark of many pathological states, including chronic inflammation and cancer.[2] In the tumor microenvironment, RAGE interacts with a diverse array of ligands, collectively known as Damage-Associated Molecular Patterns (DAMPs), which are released by necrotic, stressed, or cancerous cells.[3] This engagement activates a cascade of downstream signaling pathways that are fundamental to tumor growth, invasion, and metastasis.[4][5]

The sustained activation of the RAGE axis creates a pro-inflammatory and pro-tumorigenic feedback loop, making it a compelling target for therapeutic intervention. Key ligands that drive RAGE-mediated cancer progression are summarized in Table 1.

Table 1: Key Ligands of RAGE in Cancer Progression

| Ligand Family | Specific Ligands | Role in Cancer Progression | Citations |

|---|---|---|---|

| S100 Proteins | S100P, S100A4, S100A8, S100A9 | Promote proliferation, migration, invasion, metastasis, and chemoresistance in pancreatic, breast, colon, and prostate cancers. | |

| HMGB1 | High Mobility Group Box 1 | Released from necrotic cells, it stimulates proliferation, angiogenesis, invasion, metastasis, and autophagy-mediated chemoresistance. | |

| AGEs | Advanced Glycation End Products | Enhance cancer cell migration and expression of pro-angiogenic factors like VEGF. |

| Amyloid-β | Amyloid-β Peptide | Primarily associated with neurodegenerative diseases, but also implicated in RAGE signaling. | |

Core Signaling Pathways in RAGE-Mediated Carcinogenesis

The binding of ligands such as HMGB1 or S100 proteins to RAGE initiates a complex network of intracellular signaling cascades. These pathways converge to activate transcription factors that regulate genes involved in inflammation, cell survival, proliferation, and invasion. The primary signaling axes activated by RAGE include:

-

NF-κB (Nuclear Factor kappa B): A master regulator of inflammation and cell survival, its activation by RAGE is a central event in promoting tumorigenesis.

-

MAPK (Mitogen-Activated Protein Kinase): This family, including ERK1/2, p38, and JNK, is activated by RAGE to drive cell proliferation and invasion.

-

PI3K/Akt/mTOR: This critical survival pathway is stimulated by RAGE, leading to inhibition of apoptosis and promotion of cell growth.

-

JAK/STAT: RAGE engagement can activate this pathway, which is involved in cytokine signaling and cell proliferation.

These interconnected pathways collectively contribute to the hallmarks of cancer, including sustained proliferation, evasion of apoptosis, angiogenesis, and metastasis.

RAGE Antagonist Peptides (RAPs) as a Therapeutic Strategy

Given the central role of the RAGE axis, its blockade represents a promising therapeutic strategy. RAGE antagonist peptides (RAPs) are small, synthetic peptides designed to competitively inhibit the interaction between RAGE and its ligands. One of the most well-characterized RAPs is an S100P-derived peptide with the sequence ELKVLMEKEL. This peptide has been shown to effectively block the binding of multiple key ligands, including S100P, S100A4, and HMGB1, to RAGE at micromolar concentrations. By preventing ligand binding, RAPs effectively shut down the downstream signaling cascades that drive tumor progression.

Preclinical Efficacy of RAGE Antagonist Peptides

The therapeutic potential of RAPs has been demonstrated in a variety of preclinical cancer models, both in vitro and in vivo. These studies highlight the peptide's ability to inhibit key cellular processes required for tumor growth and spread.

In Vitro Models

In cell-based assays, RAPs have been shown to effectively reverse the pro-tumorigenic effects of RAGE ligands. The primary findings are summarized in Table 2.

Table 2: Summary of In Vitro Effects of this compound (RAP)

| Cancer Type | Cell Line(s) | Key Findings | Citations |

|---|---|---|---|

| Pancreatic (PDAC) | Human PDAC cell lines | Reduced cell growth and migration; Inhibited RAGE-mediated NF-κB activity. | |

| Glioma | Rat glioma cells | Inhibited tumor cell growth. |

| Colon | Colon cancer cell lines | siRNA silencing of RAGE (mimicking antagonist effect) reduced cell growth and migration. | |

In Vivo Models

Systemic administration of RAPs in animal models of cancer has confirmed their anti-tumor and anti-metastatic properties. These studies provide strong evidence for their potential clinical utility.

Table 3: Summary of In Vivo Effects of this compound (RAP)

| Cancer Model | Animal Model | Administration & Dosage | Key Findings | Citations |

|---|---|---|---|---|

| Pancreatic (PDAC) | Orthotopic mouse model | Systemic administration | Significantly reduced tumor growth and metastasis. | |

| Glioma | Orthotopic rat/mouse model | Systemic administration | Significantly inhibited tumor growth. | |

| Asthma (Inflammation Model) | Mouse model | 4 mg/kg (i.p.) | Blunted airway inflammation and reactivity, demonstrating in vivo anti-inflammatory activity. |

| Aortic Aneurysm | Mouse model (eNOS-/-) | 20 mg/kg | Mitigated disease progression, highlighting systemic efficacy. | |

Key Experimental Protocols

Reproducible and robust experimental design is critical for evaluating RAGE antagonists. The following sections detail standardized protocols for key assays.

Protocol: Ligand-RAGE Interaction ELISA

This assay quantitatively measures the binding of a RAGE ligand (e.g., S100P, HMGB1) to the RAGE receptor and assesses the inhibitory capacity of a this compound.

-

Plate Coating: Coat a 96-well high-binding ELISA plate with recombinant soluble RAGE (sRAGE) at a concentration of 1-5 µg/mL in PBS. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

-

Blocking: Block non-specific binding sites by incubating with 3% BSA in PBST for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Inhibitor Incubation: Prepare serial dilutions of the this compound (RAP) in binding buffer (e.g., PBST with 1% BSA). Add the peptide solutions to the wells.

-

Ligand Addition: Immediately add a constant concentration of the biotinylated RAGE ligand (e.g., biotin-HMGB1) to the wells. Incubate for 2 hours at room temperature with gentle shaking.

-

Washing: Repeat the washing step.

-

Detection: Add Streptavidin-HRP conjugate diluted in binding buffer and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with PBST.

-

Substrate Addition: Add TMB substrate and incubate in the dark until a blue color develops (5-15 minutes).

-

Stop Reaction: Stop the reaction by adding 2N H₂SO₄.

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader. The signal reduction in the presence of the peptide indicates inhibitory activity.

Protocol: NF-κB Luciferase Reporter Assay

This cell-based assay measures the activation of the NF-κB transcription factor, a key downstream target of RAGE signaling.

-

Cell Transfection: Plate cancer cells (e.g., pancreatic, glioma) in a 24-well plate. Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent. Allow cells to recover for 24 hours.

-

Serum Starvation: Serum-starve the cells for 6-12 hours to reduce basal signaling activity.

-

Peptide Pre-treatment: Pre-treat the cells with varying concentrations of the this compound for 1 hour.

-

Ligand Stimulation: Stimulate the cells with a known RAGE ligand (e.g., S100P or HMGB1) at a predetermined optimal concentration for 6-8 hours. Include an unstimulated control group.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A reduction in normalized luciferase activity in peptide-treated, ligand-stimulated cells compared to ligand-only stimulated cells indicates inhibition of RAGE-mediated NF-κB activation.

Protocol: In Vivo Orthotopic Tumor Model

This protocol outlines the steps for evaluating the efficacy of a this compound in a clinically relevant animal model of cancer.

-

Cell Preparation: Culture cancer cells (e.g., pancreatic ductal adenocarcinoma cells) engineered to express a reporter like luciferase for non-invasive imaging.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old.

-

Orthotopic Implantation: Anesthetize a mouse and make a small incision in the abdomen to expose the pancreas. Inject ~1x10⁶ tumor cells suspended in 30-50 µL of Matrigel/PBS directly into the pancreas. Suture the incision.

-

Tumor Establishment: Allow tumors to establish for 7-10 days. Monitor tumor growth via bioluminescence imaging (BLI) by injecting luciferin and measuring photon flux.

-

Randomization and Treatment: Once tumors reach a predetermined size, randomize mice into treatment groups (e.g., Vehicle Control, this compound).

-

Drug Administration: Administer the this compound systemically (e.g., via intraperitoneal injection) at a specified dose and schedule (e.g., daily or 3 times per week).

-

Monitoring: Monitor tumor growth non-invasively using BLI weekly. Also, monitor animal body weight and overall health.

-

Endpoint Analysis: At the end of the study (typically 4-6 weeks or when control tumors reach a defined size), euthanize the mice.

-

Tissue Collection: Harvest the primary tumor and metastatic organs (e.g., liver, lungs). Weigh the primary tumor.

-

Ex Vivo Analysis: Analyze tissues for metastasis via histology (H&E staining) and immunohistochemistry (IHC) for markers of proliferation (Ki67), apoptosis (cleaved caspase-3), and RAGE signaling pathway components.

Conclusion and Future Directions

The evidence strongly supports the role of the RAGE axis as a critical driver of cancer progression across multiple tumor types. RAGE antagonist peptides have emerged as a promising therapeutic modality, demonstrating robust anti-tumor and anti-metastatic activity in a range of preclinical models. Their ability to block the binding of multiple pro-tumorigenic ligands simultaneously provides a comprehensive approach to inhibiting this complex signaling network.

Future research should focus on optimizing peptide stability and delivery, as well as exploring combination therapies. For instance, combining RAPs with standard chemotherapy or immunotherapy could overcome resistance mechanisms and enhance therapeutic outcomes. Furthermore, the development of small molecule RAGE inhibitors, such as Azeliragon (TTP488), which is being explored in clinical trials for various cancers, complements the peptide-based approach and validates RAGE as a druggable target in oncology. Continued investigation into RAGE antagonists is a critical step toward translating this promising strategy into effective treatments for patients.

References

- 1. S100P-DERIVED RAGE ANTAGONISTIC PEPTIDE (RAP) REDUCES TUMOR GROWTH AND METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAGE (Receptor for Advanced Glycation Endproducts), RAGE Ligands, and their role in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HMGB1 and RAGE in Inflammation and Cancer | Annual Reviews [annualreviews.org]

- 4. Role and Mechanisms of RAGE-Ligand Complexes and RAGE-Inhibitors in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Role of RAGE Signaling in Inflammatory Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Receptor for Advanced Glycation End products (RAGE) is a multiligand pattern recognition receptor pivotal in the innate immune response and a central hub for inflammatory signaling. Normally expressed at low levels, RAGE is significantly upregulated at sites of inflammation, driven by the accumulation of its ligands. This upregulation creates a sustained, positive feedback loop that amplifies inflammatory responses, making the RAGE signaling axis a critical factor in the pathogenesis of a wide array of chronic inflammatory diseases, including rheumatoid arthritis, atherosclerosis, sepsis, and diabetic complications. Its role in converting transient pro-inflammatory signals into lasting cellular dysfunction positions RAGE as a highly attractive therapeutic target. This guide provides an in-depth overview of RAGE biology, its signaling mechanisms, quantitative data on its involvement in disease, and detailed experimental protocols for its study.

RAGE: Structure and Ligands

RAGE is a member of the immunoglobulin (Ig) superfamily of receptors. Its structure comprises three key domains:

-

Extracellular Domain: This region is responsible for ligand binding and consists of three immunoglobulin-like domains: one V-type (Variable) and two C-type (Constant) domains, designated C1 and C2. The V-domain is the primary binding site for most RAGE ligands.

-

Transmembrane Domain: A single-pass domain that anchors the receptor to the cell membrane.

-

Cytoplasmic Tail: A short, highly charged intracellular segment crucial for signal transduction. This tail lacks intrinsic kinase activity and relies on binding to adaptor proteins, most notably Diaphanous-related formin 1 (DIAPH1), to initiate downstream signaling cascades.

RAGE is a promiscuous receptor, activated by a diverse array of structurally distinct ligands, often categorized as Damage-Associated Molecular Patterns (DAMPs) that are released during cellular stress, injury, or inflammation.

Table 2.1: Major Ligands of the RAGE Receptor

| Ligand Class | Specific Examples | Associated Conditions |

| Advanced Glycation End products (AGEs) | Nε-(carboxymethyl)lysine (CML), Pentosidine | Diabetes, Atherosclerosis, Aging |

| S100/Calgranulin Family | S100A8/A9, S100A12, S100B | Rheumatoid Arthritis, Sepsis, Cancer |

| High Mobility Group Box 1 (HMGB1) | HMGB1 | Sepsis, Atherosclerosis, Arthritis, Stroke |

| Amyloid-β (Aβ) Peptides | Aβ1-40, Aβ1-42 | Alzheimer's Disease |

| Other Ligands | Mac-1, Phosphatidylserine (PS), dsDNA | Inflammation, Apoptosis, Autoimmunity |

RAGE Signaling Pathways

Upon ligand binding, RAGE activates a complex network of downstream signaling pathways, leading to a potent pro-inflammatory cellular response. The cytoplasmic tail of RAGE recruits the adaptor protein DIAPH1, a critical step for initiating the signaling cascade. This interaction triggers the activation of multiple downstream effectors.

The core signaling events are depicted in the diagram below.

Caption: Core RAGE signaling pathways leading to inflammation.

Key outcomes of RAGE activation include:

-

Oxidative Stress: Activation of NADPH oxidase leads to a surge in reactive oxygen species (ROS).

-

MAPK Activation: Engagement of the ERK, JNK, and p38 MAP kinase pathways.

-

PI3K/Akt and JAK/STAT Pathways: Activation of survival and proliferation pathways.

-

Transcription Factor Activation: These pathways converge on the activation of key pro-inflammatory transcription factors, including NF-κB, Activator protein-1 (AP-1), and STAT3.

-

Pro-inflammatory Gene Expression: This results in the transcription and release of inflammatory mediators like cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules (ICAM-1, VCAM-1).

-

Positive Feedback: A critical feature of RAGE signaling is that NF-κB activation leads to the upregulation of RAGE gene expression itself, creating a self-amplifying loop of chronic inflammation.

Role of RAGE in Inflammatory Diseases: Quantitative Insights

The dysregulation of the RAGE axis is a common feature across numerous inflammatory diseases. The following tables summarize quantitative data from various studies, highlighting the increased expression of RAGE and its ligands in pathological conditions.

Table 4.1: RAGE Ligand Concentrations in Inflammatory Diseases

| Disease | Ligand | Sample Type | Patient Concentration (Mean) | Control Concentration (Mean) | Reference |

| Sepsis | HMGB1 | Serum | 2.14 ng/mL | 0.62 ng/mL | |

| Sepsis (Prognostic Cutoff) | HMGB1 | Serum | >395.80 ng/mL (associated with poor prognosis) | N/A | |

| Rheumatoid Arthritis | sRAGE (decoy receptor) | Plasma | Decreased vs. Controls | Higher vs. Patients |

Table 4.2: RAGE Expression and Downstream Effects in Disease Models

| Disease Model | Finding | Quantitative Change | Reference |

| Diabetic Atherosclerosis (apoE-/- mice) | Atherosclerotic Plaque Area | ~4-fold increase in diabetic vs. non-diabetic | |

| Diabetic Atherosclerosis (apoE-/- mice) | Plaque Area in RAGE-/- vs. WT | Diabetes-associated increase prevented in RAGE-/- | |

| Diabetic Atherosclerosis (apoE-/- mice) | Aortic p47phox Expression | 5.3-fold increase in diabetic vs. non-diabetic | |

| Diabetic Atherosclerosis (apoE-/- mice) | Aortic gp91phox Expression | 3.5-fold increase in diabetic vs. non-diabetic |

Table 4.3: Efficacy of RAGE Inhibitors

| Inhibitor | Target/Model | Metric | Result | Reference |

| FPS-ZM1 | RAGE Binding | IC50 | 0.6 µM | |

| FPS-ZM1 | RAGE Binding | Ki | 25 nM | |

| FPS-ZM1 | RAGE-HMGB1 Interaction | Ki | 148 nM | |

| FPS-ZM1 | RAGE-S100B Interaction | Ki | 230 nM | |

| Azeliragon (TTP488) | Mild-to-Moderate Alzheimer's Disease (Phase 2b) | ADAS-cog Score | 3.1-point improvement vs. placebo | |

| Azeliragon (TTP488) | Mild Alzheimer's Disease (Phase 2b Sub-group) | ADAS-cog Score | 4.0-point improvement vs. placebo |

Experimental Protocols for Studying RAGE Signaling

Investigating the RAGE axis requires a variety of molecular and cellular biology techniques. This section provides detailed methodologies for key experiments.

Protocol: Quantification of Soluble RAGE (sRAGE) by ELISA

This protocol describes a quantitative sandwich enzyme-linked immunosorbent assay (ELISA) for measuring sRAGE in serum or plasma.

Materials:

-

sRAGE ELISA Kit (e.g., from FineTest, Biomatik, Aviscera Bioscience)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Calibrated pipettes and tips

-

Wash buffer (PBS with 0.05% Tween-20)

-

Standard Diluent Buffer

-

TMB Substrate and Stop Solution

-

Serum or plasma samples (collected with EDTA or heparin)

Procedure:

-

Sample Preparation:

-

Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature. Centrifuge at 1000 x g for 20 minutes. Collect the serum.

-

Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.

-

Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

-

-

Reagent Preparation:

-

Bring all reagents and samples to room temperature before use.

-

Prepare a serial dilution of the sRAGE standard according to the kit manufacturer's instructions (e.g., a 7-point curve from 2000 pg/mL to 31.25 pg/mL, plus a zero standard).

-

-

Assay Protocol:

-

Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.

-

Incubate for 60-90 minutes at 37°C.

-

Aspirate and wash the wells 3 times with 300 µL of Wash Buffer per well.

-

Add 100 µL of biotinylated detection antibody working solution to each well.

-

Incubate for 60 minutes at 37°C.

-

Aspirate and wash the wells 3 times.

-

Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution to each well.

-

Incubate for 30 minutes at 37°C.

-

Aspirate and wash the wells 5 times.

-

Add 90 µL of TMB Substrate to each well. Incubate for 10-20 minutes at 37°C in the dark.

-

Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

-

Data Analysis:

-

Read the optical density (OD) of each well at 450 nm within 5 minutes of adding the Stop Solution.

-

Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis.

-

Use the standard curve to determine the concentration of sRAGE in the samples.

-

Protocol: Western Blot for RAGE-induced ERK1/2 Phosphorylation

This method detects the activation of the ERK MAPK pathway by measuring the ratio of phosphorylated ERK (p-ERK) to total ERK.

Materials:

-

Cell line expressing RAGE (e.g., HEK293, THP-1 macrophages)

-

RAGE ligand (e.g., S100B, HMGB1)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (e.g., 1:5000-10,000 dilution) and Rabbit anti-total-ERK1/2 (e.g., 1:5000-10,000 dilution).

-

Secondary antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:5000-10,000 dilution).

-

ECL substrate and imaging system.

-

Stripping buffer (optional).

Procedure:

-

Cell Stimulation:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-12 hours to minimize basal ERK phosphorylation.

-

Stimulate cells with the desired concentration of a RAGE ligand for various time points (e.g., 0, 5, 15, 30 minutes).

-

-

Sample Preparation:

-

Place the plate on ice, aspirate the media, and wash once with ice-cold PBS.

-

Add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.

-

Heat samples at 95°C for 10-15 minutes. Centrifuge at 10,000 x g to pellet debris.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Load 10-20 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation & Detection:

-

Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane 3 times with TBST for 5-10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane 3 times with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

-

Re-probing for Total ERK:

-

(Optional) Strip the membrane using a mild stripping buffer.

-

Wash, re-block, and then incubate with the anti-total-ERK1/2 antibody.

-

Repeat the detection steps.

-

-

Data Analysis:

-

Quantify the band intensity for both p-ERK and total ERK using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample to determine the level of ERK activation.

-

Protocol: Measurement of Intracellular ROS Production

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure RAGE-induced ROS.

Materials:

-

H2DCFDA probe

-

Cells of interest cultured in a black, clear-bottom 96-well plate or in suspension

-

RAGE ligand or positive control (e.g., H₂O₂)

-

Phenol red-free culture medium or PBS

-

Fluorescence microplate reader or flow cytometer (Ex/Em: ~485/535 nm)

Procedure:

-

Cell Preparation:

-

For adherent cells, seed in a black 96-well plate and grow overnight.

-

For suspension cells, prepare a cell suspension of ~1x10⁵ cells per sample.

-

-

Probe Loading:

-

Prepare a working solution of H2DCFDA in serum-free medium or PBS (e.g., 10-25 µM).

-

Remove culture medium from cells. For adherent cells, wash once with PBS.

-

Add 100 µL of the H2DCFDA working solution to each well/tube.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Stimulation and Measurement:

-

Remove the H2DCFDA solution and wash the cells gently with PBS.

-

Add 100 µL of medium/buffer containing the RAGE ligand or control treatment.

-

Immediately measure the fluorescence intensity at multiple time points using a plate reader (kinetic mode) or after a fixed incubation period.

-

Alternatively, for flow cytometry, after stimulation, harvest cells, resuspend in PBS, and analyze on a flow cytometer using the appropriate laser and filter set.

-

-

Data Analysis:

-

Subtract the background fluorescence from untreated cells.

-

Express the results as a fold change in fluorescence intensity relative to the unstimulated control.

-

Protocol: Co-Immunoprecipitation of RAGE and DIAPH1

This protocol is designed to confirm the physical interaction between the RAGE cytoplasmic tail and its key adaptor protein, DIAPH1.

Caption: Workflow for RAGE-DIAPH1 Co-Immunoprecipitation.

Materials:

-

Cells co-expressing RAGE and DIAPH1

-

Co-IP Lysis/Wash Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease/phosphatase inhibitors)

-

Antibody for immunoprecipitation (IP): high-quality anti-RAGE antibody

-

Control IgG (from the same species as the IP antibody)

-

Protein A/G magnetic beads or agarose slurry

-

Antibodies for Western blot: anti-RAGE and anti-DIAPH1

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold Co-IP lysis buffer. Incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant (lysate) to a new tube.

-

-

Pre-clearing:

-

Add 20-40 µL of Protein A/G beads and 1-2 µg of control IgG to the lysate.

-

Rotate for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube. Save a small aliquot as the "Input" control.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the anti-RAGE antibody to the pre-cleared lysate.

-

Rotate overnight at 4°C.

-

-

Immune Complex Capture:

-

Add 40 µL of fresh Protein A/G beads to capture the antibody-protein complexes.

-

Rotate for 1-3 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 1000 x g for 1 min).

-

Discard the supernatant and wash the beads 3-4 times with 1 mL of Co-IP wash buffer. This step is critical to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 30-50 µL of 2x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins.

-

-

Analysis:

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample.

-

Perform a Western blot and probe the membrane with both anti-DIAPH1 and anti-RAGE antibodies. A band for DIAPH1 in the anti-RAGE IP lane indicates an interaction.

-

Therapeutic Targeting of RAGE Signaling

The central role of RAGE in propagating chronic inflammation makes it a compelling therapeutic target. Several strategies are under investigation.

Caption: Major approaches for therapeutic inhibition of RAGE.

-

Decoy Receptors: Soluble forms of RAGE (sRAGE and esRAGE) lack the transmembrane and cytoplasmic domains. They can bind ligands in circulation, acting as a decoy to prevent their interaction with cell-surface RAGE.

-

Extracellular Domain Blockade: Small molecule inhibitors, such as FPS-ZM1 and Azeliragon, are designed to bind to the V-domain of RAGE, thereby blocking ligand binding and subsequent signal activation.

-

Inhibition of Intracellular Signaling: A newer strategy involves developing small molecules that disrupt the interaction between the RAGE cytoplasmic tail and DIAPH1, effectively uncoupling the receptor from its downstream signaling machinery.

While clinical development has faced challenges, with some trials failing to meet primary endpoints, the strong preclinical evidence continues to drive interest in targeting this pathway for a multitude of inflammatory and age-related diseases.

Unveiling Novel Peptide Antagonists for the Receptor for Advanced Glycation End Products (RAGE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Receptor for Advanced Glycation End Products (RAGE) is a multiligand receptor of the immunoglobulin superfamily implicated in a spectrum of chronic diseases, including diabetes, Alzheimer's disease, and cancer.[1][2] Its activation by various ligands, such as advanced glycation end products (AGEs), S100 proteins, and high mobility group box-1 (HMGB1), triggers a cascade of intracellular signaling events, culminating in a pro-inflammatory state.[1][3][4] Consequently, the development of RAGE antagonists has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the identification and characterization of novel RAGE antagonist peptide sequences, with a focus on a recently identified S100P-derived peptide. We present a summary of its quantitative data, detailed experimental protocols for its validation, and visual representations of the core signaling pathways and experimental workflows.

A Novel S100P-Derived this compound

A promising novel this compound (RAP) has been identified, derived from the RAGE ligand S100P. This peptide has been shown to effectively block the interaction of multiple ligands with RAGE, thereby inhibiting downstream signaling.

Peptide Characteristics

| Property | Value | Source |

| Sequence | Ac-ELKVLMEKEL-NH2 | |

| Molecular Weight | 1272.56 g/mol | |

| Purity | ≥95% | |

| Solubility | Soluble to 1 mg/ml in water | |

| Source | Synthetic | |

| Mechanism of Action | Competitively blocks the binding of ligands such as S100P, S100A4, and HMGB-1 to RAGE. |

The RAGE Signaling Pathway

The binding of ligands to the V-domain of the extracellular portion of RAGE initiates a conformational change that triggers downstream intracellular signaling. This primarily activates signaling cascades that lead to the activation of transcription factors like NF-κB, which in turn upregulates the expression of pro-inflammatory genes.

Caption: The RAGE signaling cascade.

Experimental Protocols for Antagonist Identification and Validation

The identification and validation of novel RAGE antagonist peptides involve a series of in vitro and in vivo experiments to assess their binding affinity, inhibitory function, and therapeutic potential.

Experimental Workflow

Caption: Workflow for this compound development.

Detailed Methodologies

3.2.1. ELISA-Based RAGE Binding Assay

This assay is designed to quantify the ability of a test peptide to inhibit the binding of a specific ligand to RAGE.

-

Materials: Recombinant human RAGE, biotinylated RAGE ligands (S100P, S100A4, HMGB-1), streptavidin-HRP, TMB substrate, 96-well microplates.

-

Protocol:

-

Coat a 96-well plate with recombinant RAGE overnight at 4°C.

-

Wash the plate with PBS-T (PBS with 0.05% Tween 20).

-

Block non-specific binding sites with 5% BSA in PBS for 1 hour at room temperature.

-

Wash the plate with PBS-T.

-

Add varying concentrations of the antagonist peptide (e.g., RAP) and a fixed concentration of a biotinylated RAGE ligand to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate with PBS-T.

-

Add streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the plate with PBS-T.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction with 2N H₂SO₄.

-

Read the absorbance at 450 nm using a microplate reader. The degree of inhibition is calculated relative to controls without the antagonist peptide.

-

3.2.2. NF-κB Luciferase Reporter Assay

This cell-based assay measures the functional consequence of RAGE inhibition by quantifying the activity of the NF-κB transcription factor.

-

Materials: Cancer cell line (e.g., pancreatic or glioma) stably transfected with an NF-κB luciferase reporter construct, RAGE ligands, antagonist peptide, luciferase assay reagent.

-

Protocol:

-

Seed the NF-κB luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of the antagonist peptide for 1 hour.

-

Stimulate the cells with a RAGE ligand (e.g., S100P) for 6-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

A reduction in luciferase activity in the presence of the antagonist peptide indicates inhibition of RAGE-mediated NF-κB activation.

-

3.2.3. In Vivo Tumor Models

Animal models are crucial for evaluating the therapeutic efficacy of RAGE antagonist peptides.

-

Models:

-

Pancreatic Ductal Adenocarcinoma (PDAC) Model: Orthotopic or subcutaneous implantation of human PDAC cell lines into immunodeficient mice.

-

Glioma Model: Intracranial implantation of glioma cells into rats or mice.

-

-

Protocol:

-

Once tumors are established, randomize the animals into treatment and control groups.

-

Administer the this compound systemically (e.g., intraperitoneally) or locally (e.g., intratumorally). The control group receives a vehicle control.

-

Monitor tumor growth over time using calipers for subcutaneous tumors or imaging for orthotopic/intracranial tumors.

-

At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

-

For metastasis studies, examine relevant organs (e.g., liver, lungs) for metastatic nodules.

-

Conclusion and Future Directions

The S100P-derived this compound, Ac-ELKVLMEKEL-NH2, represents a significant advancement in the development of targeted therapies for RAGE-mediated diseases. Its ability to block multiple RAGE ligands makes it a particularly attractive candidate for conditions where diverse ligands contribute to pathology. The experimental framework outlined in this guide provides a robust methodology for the identification and validation of this and other novel RAGE antagonist peptides. Future research should focus on optimizing the pharmacokinetic properties of these peptides and exploring their efficacy in a broader range of preclinical disease models. Furthermore, the development of peptoids and other small molecule inhibitors targeting RAGE continues to be a promising avenue for therapeutic intervention.

References

An In-Depth Technical Guide on the Interaction of RAGE Antagonist Peptides with the HMGB1 Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the Receptor for Advanced Glycation End Products (RAGE) and its ligand, High Mobility Group Box 1 (HMGB1), is a critical axis in the propagation of inflammatory responses and the progression of various pathologies, including cancer, diabetes, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the RAGE-HMGB1 signaling pathway, with a particular focus on the development and characterization of RAGE antagonist peptides as therapeutic agents. This document details the molecular mechanisms of interaction, summarizes key quantitative binding data, and provides detailed experimental protocols for studying this pivotal protein-protein interaction. Furthermore, it includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts for researchers and drug development professionals.

Introduction to the RAGE-HMGB1 Axis

The Receptor for Advanced Glycation End Products (RAGE) is a multi-ligand transmembrane receptor belonging to the immunoglobulin superfamily.[1] While constitutively expressed at low levels in most tissues, its expression is significantly upregulated in response to the accumulation of its ligands, which are often associated with cellular stress and inflammation.[2] One of the most prominent ligands for RAGE is the High Mobility Group Box 1 (HMGB1) protein.[3]

HMGB1 is a ubiquitous nuclear protein that, upon cellular activation or necrotic cell death, can be released into the extracellular milieu, where it functions as a damage-associated molecular pattern (DAMP).[1] Extracellular HMGB1 engages with RAGE, initiating a cascade of downstream signaling events that culminate in the activation of pro-inflammatory pathways.[2] This sustained inflammatory signaling contributes to the pathogenesis of a wide array of chronic diseases. Consequently, the inhibition of the RAGE-HMGB1 interaction has emerged as a promising therapeutic strategy.

RAGE Antagonist Peptides: A Therapeutic Approach

RAGE antagonist peptides are designed to competitively inhibit the binding of HMGB1 to RAGE, thereby blocking the subsequent inflammatory signaling cascade. These peptides are often derived from regions of RAGE ligands, such as HMGB1 or S100 proteins, that are critical for receptor binding.

One of the most well-characterized RAGE antagonist peptides is a decapeptide with the sequence Ac-ELKVLMEKEL-NH2, often referred to as RAP. This peptide has been shown to effectively block the binding of HMGB1 to RAGE and inhibit downstream signaling pathways, such as NF-κB activation.

Quantitative Data: Binding Affinity and Inhibition

The precise quantification of the binding affinity (Kd) and inhibitory concentration (IC50) of RAGE antagonist peptides is crucial for their development as therapeutic agents. While specific Kd and IC50 values for the direct interaction of many RAGE antagonist peptides with HMGB1 are not consistently reported across the literature, studies have demonstrated their efficacy at micromolar concentrations.

| Antagonist | Target Interaction | Reported Affinity/Inhibition | Methodology | Reference |

| RAGE Antagonist Peptide (RAP) | RAGE - HMGB1 | Inhibition at micromolar concentrations | ELISA | |

| HMGB1-derived peptide (aa 150-183) | RAGE - HMGB1 | Competitive inhibition | In vitro migration/metastasis assays |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between RAGE antagonist peptides and the HMGB1 ligand.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inhibition of RAGE-HMGB1 Binding

This protocol is adapted from studies evaluating the inhibitory effect of RAGE antagonist peptides.

Objective: To quantify the inhibition of HMGB1 binding to RAGE by a this compound.

Materials:

-

Recombinant human RAGE (extracellular domain)

-

Recombinant human HMGB1

-

This compound (e.g., RAP)

-

96-well ELISA plates

-

Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

-

Primary antibody against HMGB1

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution (e.g., 2 N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well ELISA plate with 100 µL of recombinant RAGE (e.g., 1 µg/mL in Coating Buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block the wells with 200 µL of Blocking Buffer for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Inhibition:

-

Prepare a solution of recombinant HMGB1 (e.g., 1 µg/mL in Blocking Buffer).

-

Prepare serial dilutions of the this compound.

-

In a separate plate or tubes, pre-incubate the HMGB1 solution with the different concentrations of the antagonist peptide for 1 hour at room temperature.

-

-

Binding: Add 100 µL of the HMGB1/antagonist peptide mixtures to the RAGE-coated wells and incubate for 2 hours at room temperature. Include a positive control (HMGB1 without antagonist) and a negative control (Blocking Buffer only).

-

Washing: Wash the plate three times with Wash Buffer.

-

Primary Antibody: Add 100 µL of the primary antibody against HMGB1 (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution.

-